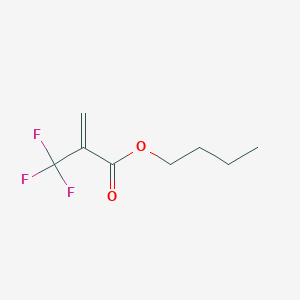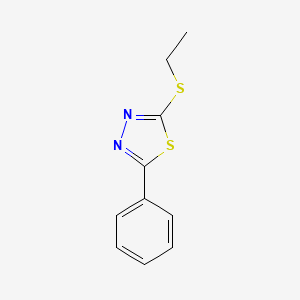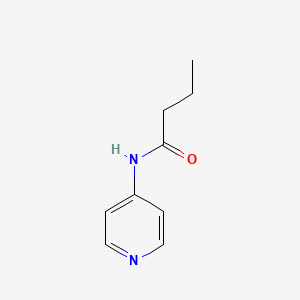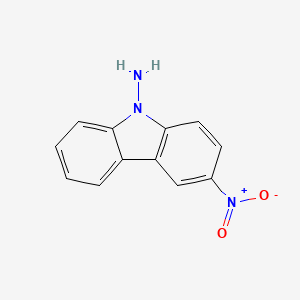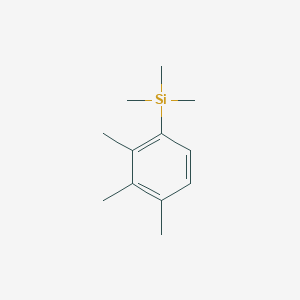
Trimethyl(2,3,4-trimethylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,3,4-trimethylphenyl)silane is an organosilicon compound with the molecular formula C12H20Si. It is a derivative of silane, where the silicon atom is bonded to a trimethylphenyl group and three methyl groups. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(2,3,4-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a Grignard reagent derived from 2,3,4-trimethylbromobenzene. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2,3,4-trimethylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Hydrosilanes like triethylsilane can be employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,3,4-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which trimethyl(2,3,4-trimethylphenyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, facilitating reactions such as hydrosilylation. The pathways involved often include the formation of reactive intermediates that can further react to form the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the trimethylphenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group instead of a trimethylphenyl group.
Uniqueness
Trimethyl(2,3,4-trimethylphenyl)silane is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are desired.
Eigenschaften
CAS-Nummer |
112277-73-3 |
|---|---|
Molekularformel |
C12H20Si |
Molekulargewicht |
192.37 g/mol |
IUPAC-Name |
trimethyl-(2,3,4-trimethylphenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-9-7-8-12(13(4,5)6)11(3)10(9)2/h7-8H,1-6H3 |
InChI-Schlüssel |
IAGDVFQGHLAUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[Si](C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
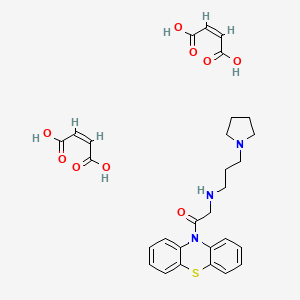
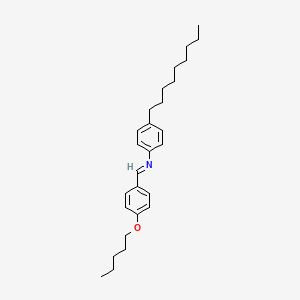
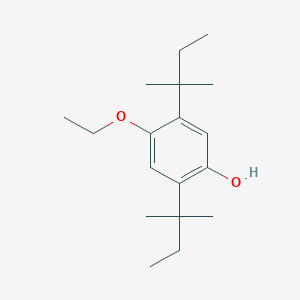
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
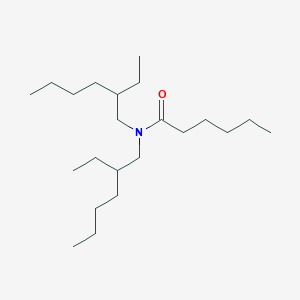
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
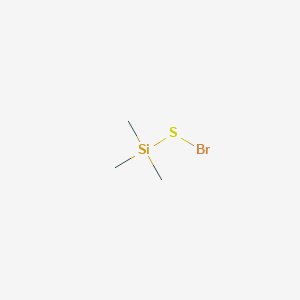
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
